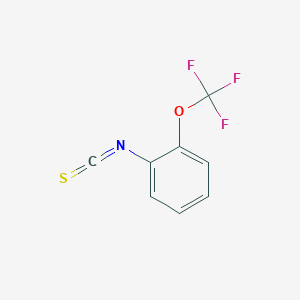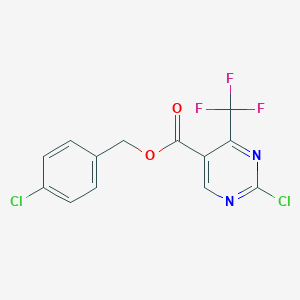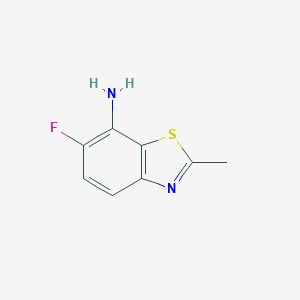
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester; hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-Tetrahydro-pyrimidine-5-carboxylic acid ethyl ester; hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as THP-ET hydrochloride and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of THP-ET hydrochloride is not fully understood, but it has been shown to modulate the activity of certain neurotransmitters in the brain. Specifically, THP-ET hydrochloride has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a critical role in mood regulation and cognitive function.
Biochemical and Physiological Effects:
THP-ET hydrochloride has been shown to have a wide range of biochemical and physiological effects, including increased dopamine and serotonin release, improved cognitive function, and reduced anxiety and depression symptoms. Additionally, THP-ET hydrochloride has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases and disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of THP-ET hydrochloride is its ability to modulate neurotransmitter activity in a precise and controlled manner. This makes it a valuable tool for studying the effects of neurotransmitters on behavior and cognition. However, one limitation of THP-ET hydrochloride is its relatively short half-life, which can make it difficult to use in long-term studies.
Orientations Futures
There are a number of potential future directions for research on THP-ET hydrochloride. One area of interest is the development of new drugs that target the same neurotransmitter systems as THP-ET hydrochloride, but with improved pharmacological properties. Additionally, THP-ET hydrochloride could be used to investigate the role of neurotransmitters in the development of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, THP-ET hydrochloride could be used to study the effects of neurotransmitters on other physiological systems, such as the immune system and the cardiovascular system.
In conclusion, THP-ET hydrochloride is a valuable compound for scientific research due to its ability to modulate neurotransmitter activity and its wide range of biochemical and physiological effects. Further research on this compound could lead to the development of new drugs for the treatment of neurological disorders and a better understanding of the role of neurotransmitters in the body.
Méthodes De Synthèse
The synthesis of THP-ET hydrochloride involves the reaction of ethyl acetoacetate with urea and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified through a series of chemical reactions and recrystallization steps to yield a highly pure form of THP-ET hydrochloride.
Applications De Recherche Scientifique
THP-ET hydrochloride has been used in a variety of scientific research applications, including the study of neurotransmitter systems in the brain, the development of new drugs for the treatment of neurological disorders, and the investigation of cellular signaling pathways.
Propriétés
| 188719-54-2 | |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
ethyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-2-11-7(10)6-3-8-5-9-4-6/h5-6H,2-4H2,1H3,(H,8,9) |
Clé InChI |
USADHMZWJIGMJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CNC=NC1 |
SMILES canonique |
CCOC(=O)C1CNC=NC1 |
Synonymes |
5-Pyrimidinecarboxylicacid,1,4,5,6-tetrahydro-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)








![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)



